Atropine sulfate Atropine sulfate Atropine Sulfate is the sulfate salt of atropine, a naturally-occurring alkaloid isolated from the plant Atropa belladonna. Atropine functions as a sympathetic, competitive antagonist of muscarinic cholinergic receptors, thereby abolishing the effects of parasympathetic stimulation. This agent may induce tachycardia, inhibit secretions, and relax smooth muscles. (NCI04)
Hyoscyamine Sulfate is the sulfate salt of a belladonna alkaloid derivative and the levorotatory form of racemic atropine isolated from the plants Hyoscyamus niger or Atropa belladonna, which exhibits anticholinergic activity. Hyoscyamine functions as a non-selective, competitive antagonist of muscarinic receptors, thereby inhibiting the parasympathetic activities of acetylcholine on the salivary, bronchial, and sweat glands, as well as the eye, heart, bladder, and gastrointestinal tract. These inhibitory effects cause a decrease in saliva, bronchial mucus, gastric juices, and sweat. Furthermore, its inhibitory action on smooth muscle prevents bladder contraction and decreases gastrointestinal motility.
An alkaloid, originally from Atropa belladonna, but found in other plants, mainly SOLANACEAE. Hyoscyamine is the 3(S)-endo isomer of atropine.
Brand Name: Vulcanchem
CAS No.: 55-48-1
VCID: VC21339277
InChI: InChI=1S/C17H23NO3.H2O4S/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;1-5(2,3)4/h2-6,13-16,19H,7-11H2,1H3;(H2,1,2,3,4)/t13-,14+,15?,16?;
SMILES: CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.O.OS(=O)(=O)O
Molecular Formula: C17H25NO7S
Molecular Weight: 387.4 g/mol

Atropine sulfate

CAS No.: 55-48-1

Cat. No.: VC21339277

Molecular Formula: C17H25NO7S

Molecular Weight: 387.4 g/mol

* For research use only. Not for human or veterinary use.

Atropine sulfate - 55-48-1

CAS No. 55-48-1
Molecular Formula C17H25NO7S
Molecular Weight 387.4 g/mol
IUPAC Name [(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;sulfuric acid
Standard InChI InChI=1S/C17H23NO3.H2O4S/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;1-5(2,3)4/h2-6,13-16,19H,7-11H2,1H3;(H2,1,2,3,4)/t13-,14+,15?,16?;
Standard InChI Key VJFQPODMEGSXHC-ZZJGABIISA-N
Isomeric SMILES CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.OS(=O)(=O)O
SMILES CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.O.OS(=O)(=O)O
Canonical SMILES CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.OS(=O)(=O)O

Chemical Properties and Structure

Atropine sulfate (CAS No. 55-48-1) is the sulfate salt form of atropine, with a molecular formula of 2C₁₇H₂₃NO₃·H₂O₄S and a molecular weight of 676.82 g/mol . It presents as colorless crystals or a white, crystalline powder that effloresces in dry air and requires protection from light to prevent decomposition .

Physical and Chemical Properties

The compound possesses specific physical characteristics that influence its formulation and administration methods. These properties are summarized in the following table:

PropertyValue
Melting point189-192°C (literature)
Boiling point135°C
Density1.1172 (rough estimate)
Refractive index1.6900 (estimate)
Recommended storage temperature0-6°C
SolubilityFreely soluble in water (1:0.5), alcohol (1:5, 1:2.5 at boiling), glycerin (1:2.5), DMSO
Physical formSolid crystalline

Pharmacology and Mechanism of Action

Central Nervous System Effects

Clinical Applications

Ophthalmic Uses

Atropine sulfate has established applications in ophthalmology, where its anticholinergic properties produce specific ocular effects that are therapeutically valuable.

Mydriasis and Cycloplegia

In ophthalmic use, atropine induces mydriasis (pupillary dilation) by blocking the contraction of the circular pupillary sphincter muscle, which is normally stimulated by acetylcholine release . This action allows the radial iris dilator muscle to contract unopposed, resulting in pupil enlargement .

Research by Wolf and Hodge (1946) demonstrated that a single drop of 1% atropine sulfate ophthalmic solution produces maximum pupil dilation to approximately 8.3 mm (2.5-fold larger than normal) within 40 minutes of instillation . Recovery begins at approximately 6 hours post-administration, with complete return to normal pupil diameter requiring up to 12 days .

Atropine also induces cycloplegia by paralyzing the ciliary muscles, thereby inhibiting accommodation . Studies by Marron (1940) in subjects aged 15-40 years showed that administration of 1% atropine sulfate (one drop three times daily for 3 days, plus one additional drop on the examination morning) reduced residual accommodation to 1.9 diopters (17% of baseline) . This cycloplegic effect facilitates accurate refraction assessment in children, assists in relieving pain associated with iridocyclitis, and provides a treatment approach for ciliary block glaucoma .

Myopia Progression Control

Recent clinical investigation has focused on low-concentration atropine sulfate formulations for controlling myopia progression in children . This application represents an emerging therapeutic approach addressing a significant global public health concern, as myopia has been associated with increased risks of other ocular conditions including cataracts, glaucoma, and retinal detachment .

A landmark clinical trial (STAR study) examined the efficacy of low-dose atropine formulations (0.01% and 0.03%) compared to placebo in children aged 3-14 years with myopia ranging from 0.5 to 6.00 diopters . This study, reported as the largest clinical investigation ever completed for pediatric myopia progression treatment with over 850 enrolled patients, has led to the FDA accepting a New Drug Application (NDA) for SYD-101 (atropine sulfate) with a target decision date of October 23, 2025 .

Additionally, ongoing research is examining the comparative effectiveness and safety of 0.01% and 0.02% atropine sulfate eye drops for delaying myopia progression over 96 weeks, with exploratory objectives extending to 144 weeks and assessment of potential rebound effects after discontinuation .

Management of Poisoning

Atropine sulfate serves as a critical antidote in cases of anticholinesterase poisoning, particularly those involving organophosphate compounds present in certain insecticides and nerve agents such as tabun, sarin, soman, and VX . In these poisonings, atropine counteracts the excessive accumulation of acetylcholine resulting from acetylcholinesterase inhibition by blocking muscarinic receptors .

Military personnel potentially exposed to chemical warfare agents often carry autoinjectors containing atropine and oximes for rapid intramuscular administration . In severe cases of nerve agent poisoning, maximum atropinization is the therapeutic goal, frequently administered in conjunction with pralidoxime chloride, which can reactivate phosphorylated acetylcholinesterase .

Atropine or diphenhydramine can also be utilized in the treatment of muscarine intoxication resulting from certain mushroom poisonings .

Cardiac Applications

In cardiovascular medicine, atropine sulfate functions as a nonselective muscarinic acetylcholinergic antagonist that increases sinoatrial node firing and enhances conduction through the atrioventricular node . By opposing vagal nerve actions and blocking acetylcholine receptor sites, it provides valuable therapeutic effects in specific cardiac conditions, particularly those involving symptomatic bradycardia .

Pharmacokinetics

Absorption and Distribution

Following topical ocular administration, atropine sulfate demonstrates systemic absorption, as evidenced by statistically significant increases in blood pressure, heart rate, and altered saliva secretion compared to placebo recipients . The plasma elimination half-life following topical ocular administration in healthy adult subjects aged 24-29 years approximates that observed after intravenous administration in adults aged 16-58 years and children older than 2 years .

Elimination Half-Life

Age-related variations in atropine elimination have been documented. According to the US Package Insert for ATROPEN® (intramuscular atropine sulfate), the mean elimination half-life (t₁/₂) varies significantly across age groups following intravenous administration:

  • Pediatric subjects under 2 years: 6.9 ± 3.3 hours

  • Children over 2 years: 2.5 ± 1.2 hours

  • Adults aged 16-58 years: 3.0 ± 0.9 hours

  • Geriatric patients aged 65-75 years: 10.0 ± 7.3 hours

These age-dependent pharmacokinetic differences have important implications for dosing considerations in pediatric and geriatric populations.

Ocular Pharmacodynamics

With 1% atropine sulfate ophthalmic solution, complete mydriasis can be achieved with a single drop, though multiple doses are required to attain full cycloplegia . Recovery from these pharmacodynamic effects can require up to 18 days, reflecting the compound's prolonged ocular activity .

Current Research and Development

Pediatric Myopia Control

The most significant current research direction involves low-dose atropine sulfate formulations for controlling myopia progression in children . The FDA's acceptance of the New Drug Application for SYD-101 represents a potentially transformative development in pediatric ophthalmology .

According to Patrick Johnson, PhD, President at Sydnexis, "SYD-101's novel, proprietary formulation was uniquely designed to deliver superior drug activity, maximum stability, and optimal comfort" . The STAR clinical trial supporting this application enrolled more than 850 patients aged 3-14 years, making it the largest study ever completed for pediatric myopia progression treatment .

Formulation Advancements

Research continues to address the stability challenges associated with atropine sulfate formulations. Current recommendations suggest that aqueous solutions should be limited to a 30-day supply, with sterilization best accomplished through aseptic techniques and bacteriological filtration . Studies by Kondritzer and Zvirblis have examined the kinetics of alkaline and proton-catalyzed hydrolyses of atropine in aqueous solution, providing insights that may inform future formulation improvements .

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